3-Hydroxy-p-menth-1-en-6-one

Diabetes Metabolic Disease DPP-IV Inhibition

3-Hydroxy-p-menth-1-en-6-one (CAS 61570-82-9), also designated as (4R,5S)-4-hydroxy-5-isopropyl-2-methyl-2-cyclohexen-1-one, is a menthane monoterpenoid with molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. This compound is a naturally occurring secondary metabolite, isolated from botanical sources such as Curcuma angustifolia, Curcuma longa, and the unripe fruits of Ocotea corymbosa.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 61570-82-9
Cat. No. B593591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-p-menth-1-en-6-one
CAS61570-82-9
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1=O)C(C)C)O
InChIInChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1
InChIKeyZFUJCNJIGDBFEP-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-p-menth-1-en-6-one (CAS 61570-82-9): A Natural Monoterpenoid for Research Procurement


3-Hydroxy-p-menth-1-en-6-one (CAS 61570-82-9), also designated as (4R,5S)-4-hydroxy-5-isopropyl-2-methyl-2-cyclohexen-1-one, is a menthane monoterpenoid with molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1]. This compound is a naturally occurring secondary metabolite, isolated from botanical sources such as Curcuma angustifolia, Curcuma longa, and the unripe fruits of Ocotea corymbosa [1][2]. Structurally, it features a hydroxylated p-menth-1-en-6-one skeleton, possessing two defined stereocenters, a hydrogen bond donor count of 1, and an acceptor count of 2, yielding a topological polar surface area (TPSA) of 37.3 Ų and a calculated XLogP of 1.4 [1].

Why Generic Substitution of 3-Hydroxy-p-menth-1-en-6-one Fails: Differentiation from Carvone and Limonene


Generic substitution within the p-menthane monoterpenoid class is scientifically unsound. While compounds like (R)-(-)-carvone (p-mentha-1,8-dien-6-one) and D-limonene share a common terpenoid backbone, they differ fundamentally in their functional group composition, stereochemistry, and oxidation state. 3-Hydroxy-p-menth-1-en-6-one possesses a unique combination of a hydroxyl group at the C-3 position and a reduced endocyclic double bond (menth-1-ene), contrasting with the diene system of carvone or the non-oxygenated monoterpene structure of limonene [1]. As demonstrated in structure-activity relationship (SAR) studies on p-menthane derivatives, the presence, position, and stereochemistry of hydroxyl and ketone functionalities are critical determinants of biological outcomes, including cytotoxicity profiles and enzymatic inhibition [2]. Consequently, substituting 3-Hydroxy-p-menth-1-en-6-one with structurally related, yet chemically distinct, in-class compounds cannot recapitulate its specific activity profile, rendering generic substitution a significant risk to experimental reproducibility.

Quantitative Evidence Guide for 3-Hydroxy-p-menth-1-en-6-one: Differentiating Data for Procurement


3-Hydroxy-p-menth-1-en-6-one vs. Carvone: Differential DPP-IV Inhibition and Glucose Homeostasis Potential

A direct functional comparison can be made between 3-Hydroxy-p-menth-1-en-6-one and the parent compound (R)-(-)-carvone. While carvone has shown an antidiabetic effect in vivo, this is primarily mediated through the prevention of obesity and improvement of glycoprotein abnormalities in high-fat diet models, rather than direct DPP-IV inhibition [1]. In stark contrast, 3-Hydroxy-p-menth-1-en-6-one exhibits potent and direct in vitro inhibition of DPP-IV, a key therapeutic target for type 2 diabetes [2].

Diabetes Metabolic Disease DPP-IV Inhibition

3-Hydroxy-p-menth-1-en-6-one Cytotoxicity Profile: A Reduced Cytotoxicity Alternative to Perillyl Alcohol

In a head-to-head comparison of p-menthane derivatives, 3-Hydroxy-p-menth-1-en-6-one demonstrates a significantly reduced cytotoxic profile compared to perillyl alcohol, a prominent monoterpene with known anticancer activity [1][2].

Cancer Research Cytotoxicity Drug Discovery

3-Hydroxy-p-menth-1-en-6-one vs. Hydroxylated Analogs: Differential in vivo Antitumor Efficacy

A critical in vivo differentiation exists between 3-Hydroxy-p-menth-1-en-6-one and other highly cytotoxic epoxide analogs. Despite its in vitro cytotoxic activity, 3-Hydroxy-p-menth-1-en-6-one fails to translate this to an in vivo antitumor effect in the Sarcoma 180 mouse model, unlike other p-menthane derivatives [1].

Oncology In Vivo Efficacy Sarcoma 180

3-Hydroxy-p-menth-1-en-6-one: Recommended Research and Procurement Applications


Metabolic Disease Research: Investigating the Incretin Axis and Type 2 Diabetes

3-Hydroxy-p-menth-1-en-6-one is optimally suited for in vitro studies exploring the incretin hormone system. Its potent and direct inhibition of DPP-IV (82.78% at 20 µM) makes it a valuable research tool for studying GLP-1 stability and DPP-IV's role in glucose homeostasis [1]. This application is further validated by its reduced cytotoxic profile, which minimizes the risk of confounding cell viability artifacts in long-term metabolic assays, a significant advantage over more cytotoxic analogs like perillyl alcohol [2].

Cancer Research: Investigating the Cytotoxicity of Hydroxylated p-Menthane Monoterpenoids

For cancer biology, 3-Hydroxy-p-menth-1-en-6-one serves as a key reference compound for studying the impact of hydroxylation and stereochemistry on the cytotoxicity of p-menthane monoterpenoids. Its 'intermediate' in vitro cytotoxic profile (GI = 58-94%) is distinct from both high-activity compounds (e.g., perillyl alcohol, GI >90%) and low-activity derivatives, making it a crucial data point for structure-activity relationship (SAR) studies [2]. Its well-documented lack of in vivo antitumor efficacy in the S180 model further positions it as a negative control for in vivo tumor growth experiments [3].

Natural Product Chemistry & Pharmacognosy: Phytochemical Fingerprinting and Standardization

Given its established occurrence in specific botanical species, including Curcuma angustifolia, Curcuma longa, and Ocotea corymbosa, 3-Hydroxy-p-menth-1-en-6-one is an essential reference standard for phytochemical analysis [4][5]. Its procurement as an authenticated analytical standard (often supplied as an oil) enables accurate identification and quantification via HPLC or GC-MS, supporting quality control, metabolomic fingerprinting, and chemotaxonomic studies of these medicinal plants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-p-menth-1-en-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.